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Introduction
Transmembrane protein 163 (TMEM163) is a crucial zinc efflux transporter belonging to the

cation diffusion facilitator (CDF) protein superfamily, also known as the Solute Carrier 30

(SLC30) family.[1][2] Initially identified as synaptic vesicle protein 31 (SV31) in rat brain

synaptosomes, TMEM163 plays a vital role in maintaining intracellular zinc homeostasis.[1][3]

Dysregulation of TMEM163 function has been implicated in several human diseases, most

notably a form of hypomyelinating leukodystrophy.[4][5] This guide provides a comparative

analysis of TMEM163 orthologs, summarizing key functional data, experimental protocols, and

associated signaling pathways to support further research and drug development efforts.

Data Presentation: Comparative Analysis of
TMEM163 Orthologs
While comprehensive quantitative data comparing all aspects of TMEM163 orthologs is still an

emerging area of research, this section summarizes the available information on their function,

localization, and disease relevance.

Table 1: General Characteristics of TMEM163 Orthologs
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Characteristic
Human (Homo
sapiens)

Mouse (Mus
musculus)

Rat (Rattus
norvegicus)

Zebrafish
(Danio rerio)

Gene Name TMEM163 Tmem163 Tmem163
tmem163a,

tmem163b

Protein Name
Transmembrane

protein 163

Transmembrane

protein 163

Synaptic vesicle

protein 31 (Sv31)

transmembrane

protein 163a,

transmembrane

protein 163b

Amino Acid

Identity to

Human

- High (ortholog) High (ortholog)

tmem163a: 83%,

tmem163b: 70%

[6]

Primary Function
Zinc efflux

transporter[7][8]

Zinc efflux

transporter[1]

Binds and

transports zinc[9]

[10]

Orthologs of

human zinc

transporter[6]

Subcellular

Localization

Plasma

membrane,

lysosomes, early

endosomes,

synaptic

vesicles, late

endosomes[5][7]

Similar to human

Plasma

membrane,

lysosomes, early

endosomes,

synaptic

vesicles[3]

Not explicitly

detailed, but

functional studies

imply similar

roles[6]

Table 2: Functional Comparison of TMEM163 Orthologs
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Feature
Human (Homo
sapiens)

Mouse (Mus
musculus)

Rat (Rattus
norvegicus)

Zebrafish
(Danio rerio)

Ion Selectivity

Primarily Zn²⁺;

also binds Ni²⁺

and to a lesser

extent Cu²⁺[7]

[11]

Not explicitly

detailed,

assumed similar

to human and

rat.

Binds Zn²⁺[10]

Not explicitly

detailed, but

functional rescue

with human

TMEM163

suggests Zn²⁺

transport[6]

Transport

Mechanism
Zinc efflux[7][8] Zinc efflux[1]

Proton-

dependent Zn²⁺

transport[9][10]

Loss of function

leads to myelin

deficit,

suggesting a role

in zinc

homeostasis[6]

Oligomerization

Forms functional

homodimers; can

form

heterodimers

with ZNT1,

ZNT2, ZNT3,

and ZNT4[9][12]

Not explicitly

detailed.

Assembles into a

dimer[9][10]

Not explicitly

detailed.

Tissue

Expression

High expression

in the brain

(cortex and

cerebellum),

lungs, and

testis[1][5]

High expression

in the brain[9]

Initially

discovered in

brain

synaptosomes[1]

Not explicitly

detailed, but

critical for CNS

myelination[6]

Table 3: Association with Disease
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Disease
Human (Homo
sapiens)

Mouse (Mus
musculus)

Zebrafish (Danio
rerio)

Hypomyelinating

Leukodystrophy

(HLD25)

De novo heterozygous

missense variants in

TMEM163 are

causative.[4][5][6]

Impaired zinc efflux

leads to reduced

myelin gene

expression and

oligodendrocyte cell

death.[4][5]

Not reported as a

spontaneous model,

but knockout models

show defects in

platelet dense granule

biogenesis.[10]

Knockdown of

tmem163a and

tmem163b leads to

locomotor disability

and myelin deficits,

phenocopying aspects

of HLD.[6][13]

Type 2 Diabetes

Associated with

insulin resistance in

some populations.[14]

Knockdown in MIN6

cells leads to elevated

intracellular zinc and

decreased insulin

secretion.[1][3]

Knockdown in MIN6

cells results in

decreased insulin

secretion.[1]

Not studied in this

context.

Parkinson's Disease

Implicated in some

studies, but no

confirmed causative

mutations.[2]

Not studied in this

context.

Not studied in this

context.

Mucolipidosis type IV

(MLIV)

Interacts with

TRPML1, the protein

mutated in MLIV. Both

proteins affect cellular

zinc homeostasis.[1]

Not studied in this

context.

Not studied in this

context.

Hermansky-Pudlak

syndrome (HPS)

Not directly

implicated, but

TMEM163 is involved

in the biogenesis of

lysosome-related

organelles like platelet

Knockout mice show

defective platelet

dense granules, a

hallmark of HPS.[10]

Not studied in this

context.
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dense granules, which

are defective in HPS.

[10]

Experimental Protocols
Detailed methodologies are crucial for the replication and extension of findings. Below are

summaries of key experimental protocols used in the study of TMEM163 orthologs.

Zinc Efflux Assay in Cultured Cells
This protocol is used to quantitatively measure the zinc efflux capacity of TMEM163 and its

variants.

Cell Culture and Transfection: Human Embryonic Kidney (HEK-293) or HeLa cells are

commonly used.[5][6] Cells are cultured in appropriate media and transiently or stably

transfected with expression plasmids encoding wild-type or mutant TMEM163, often with a

fluorescent tag like mCherry for visualization.[6]

Zinc Loading: Cells are pre-loaded with a zinc-sensitive fluorescent dye (e.g., FluoZin-3) and

then exposed to a specific concentration of exogenous zinc (e.g., ZnCl₂).[8]

Measurement of Zinc Efflux: After loading, the extracellular medium is replaced with a zinc-

free medium. The decrease in intracellular fluorescence over time, which corresponds to the

efflux of zinc, is monitored using a fluorescence plate reader or microscopy.[5][8]

Data Analysis: The rate of fluorescence decay is calculated to determine the zinc efflux

activity. Values are often normalized to the wild-type TMEM163 activity.[5] Statistical

analysis, such as ANOVA with post-hoc tests, is used to compare the efflux rates of different

mutants.[6]

Zebrafish Model for In Vivo Functional Analysis
Zebrafish are a powerful in vivo model to study the role of TMEM163 in development and

disease, particularly myelination.[6]
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Gene Knockdown: Morpholinos (short, modified antisense oligonucleotides) targeting the

start codon or splice sites of tmem163a and tmem163b are injected into zebrafish embryos

at the one- to two-cell stage to block protein translation or pre-mRNA splicing.[6][13]

Phenotypic Analysis: Morphant larvae are examined at different developmental stages for

gross morphological defects, locomotor disabilities (e.g., touch-evoked escape response),

and myelination deficits.[6][13] Myelination can be assessed by staining with fluorescent

dyes that label myelin sheaths or by in situ hybridization for myelin-specific genes.

Rescue Experiments: To confirm the specificity of the morpholino-induced phenotype, co-

injection with wild-type human TMEM163 mRNA is performed. A rescue of the phenotype

indicates the defects were specifically due to the loss of tmem163 function.[6] Conversely,

co-injection with mutant TMEM163 mRNA can reveal dominant-negative effects.[6]

Cellular Analysis: Immunohistochemistry can be used to assess oligodendrocyte proliferation

and apoptosis in the morphant zebrafish.[6]

Co-immunoprecipitation for Protein-Protein Interaction
This technique is used to identify and confirm interactions between TMEM163 and other

proteins, such as members of the ZNT family.[12]

Cell Lysis: HEK-293 cells co-expressing tagged versions of TMEM163 (e.g., DDK-tagged)

and a potential interacting partner (e.g., HA-tagged ZNT1) are lysed in a buffer that

preserves protein-protein interactions.[12]

Immunoprecipitation: The cell lysate is incubated with an antibody against one of the tags

(e.g., anti-HA antibody) that is coupled to agarose or magnetic beads. This pulls down the

tagged protein and any interacting partners.

Washing and Elution: The beads are washed to remove non-specifically bound proteins. The

protein complexes are then eluted from the beads.

Western Blot Analysis: The eluted proteins are separated by SDS-PAGE and transferred to a

membrane. The membrane is then probed with antibodies against both tagged proteins to

confirm their co-elution, which indicates an interaction.[12]
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Mandatory Visualization
Signaling and Functional Relationships of TMEM163
The following diagrams illustrate the known functional roles and interactions of TMEM163.
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Caption: Functional overview of TMEM163 as a zinc efflux transporter.
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Caption: Pathogenic mechanism of TMEM163 mutations in HLD.
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Caption: Zebrafish model experimental workflow for TMEM163.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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